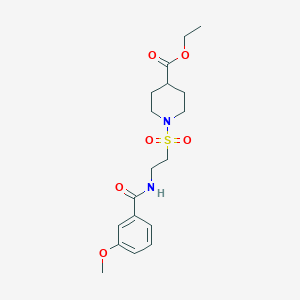

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Description

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a piperidine-based compound featuring a sulfonamide linker and a 3-methoxybenzamide substituent. The sulfonyl group bridges the piperidine ring and the ethylamide moiety, conferring unique physicochemical properties.

Properties

IUPAC Name |

ethyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-3-26-18(22)14-7-10-20(11-8-14)27(23,24)12-9-19-17(21)15-5-4-6-16(13-15)25-2/h4-6,13-14H,3,7-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPMDOHIPBHQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Attachment of the Methoxybenzamido Moiety: This step involves the coupling of a methoxybenzamido group to the piperidine ring, typically through amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- The target compound’s 3-methoxybenzamide group differentiates it from analogs with sulfamoylbenzoyl (e.g., ) or nitroaryl sulfonamide (e.g., ) substituents. This group may enhance lipophilicity and receptor-binding specificity.

- Compared to ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (), the sulfonamide linker in the target compound likely reduces electrophilicity, improving metabolic stability.

Key Observations :

- The target compound’s synthesis could involve sulfonylation of ethyl piperidine-4-carboxylate with 2-(3-methoxybenzamido)ethylsulfonyl chloride, analogous to sulfamoylbenzoyl coupling in .

- Diastereomer formation (as seen in ) is possible due to the sulfonamide’s stereochemistry, requiring chiral resolution techniques.

Physicochemical and Spectral Data

Table 3: NMR and Mass Spectral Comparisons

Key Observations :

- The target compound’s sulfonamide proton (likely δ ~2.5–3.5 ppm) and methoxy group (δ ~3.7–3.9 ppm) would dominate its 1H NMR, similar to sulfonamide signals in .

- HRMS data for analogs (e.g., m/z 227–308 ) suggest the target compound’s molecular ion would exceed 400 Da, depending on substituent mass.

Biological Activity

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound with significant potential in pharmaceutical research. This article delves into its biological activity, structural characteristics, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound has the following structural formula:

- Molecular Formula : C18H26N2O6S

- Molecular Weight : 398.47 g/mol

It features a piperidine ring, an ethyl carboxylate group, and a sulfonyl group attached to an amide moiety derived from 3-methoxybenzoic acid. This unique structure suggests various interactions with biological targets, which are critical for its potential pharmacological effects .

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Compounds of this nature are often investigated for their roles as:

- Enzyme inhibitors : They can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer and inflammation.

- Receptor modulators : The compound may interact with various receptors, influencing cellular signaling pathways.

Binding Affinity and Kinetics

Studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to investigate the binding affinities of similar compounds. These methods allow researchers to quantify how effectively the compound binds to target proteins or enzymes, providing insights into its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with related piperidine derivatives is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | Contains a methylsulfonyl group | May exhibit different biological activities due to sulfonyl variation |

| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Contains a chloroethyl substituent | Potentially different reactivity and pharmacological properties |

| Ethyl 1-(4-methoxybenzyl)-piperidine-4-carboxylate | Has a benzyl instead of an amide moiety | May have distinct interaction profiles with biological targets |

This table illustrates how the specific combination of functional groups in this compound may influence its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

While direct case studies on this compound are sparse, related research indicates that compounds with similar structures have shown promise in various therapeutic areas:

- Cancer Therapy : Certain benzamide derivatives have been identified as effective RET kinase inhibitors, which are crucial for treating specific types of cancer.

- Anti-inflammatory Applications : Compounds with sulfonamide groups have been explored for their anti-inflammatory properties, suggesting that similar mechanisms might be applicable to this compound.

Q & A

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for amidation to enhance reactivity .

- Monitoring : Track reaction progress via TLC (Rf comparison) and confirm purity via HPLC (>95%) .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Q. Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group absence of protons) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretch (~1150–1300 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase to assess purity .

- TLC : Compare spots under UV (254 nm) against known standards .

Advanced: How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

Q. Methodological Answer :

Multi-Technique Cross-Validation :

- Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons .

- Use high-resolution mass spectrometry (HRMS) to verify molecular ion accuracy (±5 ppm) .

Byproduct Identification :

- Isolate minor peaks via preparative HPLC and characterize structurally to identify side products (e.g., unreacted intermediates) .

Computational Modeling :

- Predict NMR shifts using DFT calculations (e.g., Gaussian09) to validate assignments .

Advanced: What strategies are effective for optimizing the compound’s reactivity in further functionalization (e.g., sulfonyl group modifications)?

Q. Methodological Answer :

- Nucleophilic Substitution :

- Use mild bases (e.g., K₂CO₃) in DMF to replace sulfonyl leaving groups without degrading the piperidine ring .

- Reductive Amination :

- React the sulfonamide with aldehydes under H₂/Pd-C to introduce alkyl chains while preserving ester functionality .

- Protection/Deprotection :

- Temporarily protect the amide group with Boc anhydride during harsh reactions .

Advanced: How can researchers design experiments to evaluate the compound’s interactions with biological targets (e.g., enzymes)?

Q. Methodological Answer :

Computational Docking :

- Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) based on 3D structure .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric assays (e.g., ATPase activity) .

- Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify via flow cytometry .

SAR Studies :

- Synthesize analogs (e.g., varying methoxy substituents) and correlate structural changes with activity .

Basic: What purification techniques are recommended for isolating the compound from reaction mixtures?

Q. Methodological Answer :

- Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals .

- Column Chromatography :

- Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) gradient .

- Acid-Base Extraction :

- Partition between aqueous HCl (pH 2) and DCM to remove unreacted amines .

Advanced: How can stability studies be designed to assess the compound’s shelf-life under varying storage conditions?

Q. Methodological Answer :

Forced Degradation :

- Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .

Analytical Monitoring :

- Quantify degradation products via UPLC-MS and identify structural changes .

Optimized Storage :

- Store in amber vials under argon at –20°C to prevent hydrolysis of the ester group .

Advanced: What experimental approaches can resolve discrepancies in biological activity data across studies?

Q. Methodological Answer :

Dose-Response Reproducibility :

- Repeat assays in triplicate using standardized cell lines (e.g., HEK293) .

Metabolic Stability Testing :

- Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variable in vivo results .

Target Validation :

- Use CRISPR knockouts to confirm specificity of the compound’s interaction with proposed targets .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .

- Waste Disposal : Collect chemical waste in sealed containers for incineration by licensed facilities .

Advanced: How can researchers leverage the compound’s piperidine scaffold for developing novel analogs with enhanced properties?

Q. Methodological Answer :

Scaffold Hopping :

Bioisosteric Replacement :

- Substitute the sulfonyl group with phosphonate or carbonyl to modulate solubility .

Prodrug Design :

- Convert the ethyl ester to a methyl ester for improved hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.